D-(-)-Citramalic Acid (lithium salt)
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Overview
Description
D-(-)-Citramalic Acid (lithium salt) is an organic compound that belongs to the family of hydroxy acids It is the lithium salt form of citramalic acid, which is a derivative of malic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Citramalic Acid (lithium salt) typically involves the reaction of citramalic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where citramalic acid is dissolved in water and then reacted with a stoichiometric amount of lithium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, resulting in the formation of D-(-)-Citramalic Acid (lithium salt).
Industrial Production Methods
Industrial production of lithium salts, including D-(-)-Citramalic Acid (lithium salt), often involves large-scale chemical processes. One common method is the extraction of lithium from spodumene, a lithium-rich mineral. The extracted lithium is then reacted with citramalic acid to produce the desired lithium salt. This process involves high-temperature treatments and various purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-(-)-Citramalic Acid (lithium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The lithium ion in the compound can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Ion-exchange reactions can be performed using various cation-exchange resins or solutions of other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
D-(-)-Citramalic Acid (lithium salt) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug formulations.
Mechanism of Action
The mechanism of action of D-(-)-Citramalic Acid (lithium salt) involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate various biochemical pathways, including those involved in signal transduction and cellular metabolism. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Lithium Malate: Similar to D-(-)-Citramalic Acid (lithium salt), lithium malate is a lithium salt of malic acid and is used in various applications.
Lithium Citrate: Another lithium salt, lithium citrate, is used in medicine and industry.
Lithium Succinate: This compound is used in similar contexts as other lithium salts, particularly in industrial applications.
Uniqueness
D-(-)-Citramalic Acid (lithium salt) is unique due to its specific structure and properties, which make it suitable for particular applications that other lithium salts may not be able to fulfill. Its unique reactivity and interaction with biological molecules set it apart from other similar compounds .
Properties
Molecular Formula |
C5H9LiO5 |
---|---|
Molecular Weight |
156.1 g/mol |
IUPAC Name |
lithium;hydride;(2R)-2-hydroxy-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5.Li.H/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;+1;-1/t5-;;/m1../s1 |
InChI Key |
VHXKDNSVYZYEJI-ZJIMSODOSA-N |
Isomeric SMILES |
[H-].[Li+].C[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
[H-].[Li+].CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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